molecular formula C27H32N2O6S B605694 Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir CAS No. 1205550-99-7

Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir

Cat. No. B605694
M. Wt: 512.621
InChI Key: CDONYNLHUQSRJH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir is complex. It has a molecular weight of 512.621. More detailed structural information may be available in specialized chemical databases or scientific literature .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir are not provided in the available resources. For comprehensive information, consultation of specialized chemical databases or scientific literature is recommended .

Scientific Research Applications

  • Diagnosis of Cerebral Amyloid Angiopathy (CAA):

    • Florbetapir-PET (Positron Emission Tomography) scans have been shown to effectively distinguish CAA-related intracerebral hemorrhage from hypertensive intracerebral hemorrhage. The study by Gurol et al. (2016) demonstrates that Florbetapir uptake in patients correlates strongly with amyloid burden, providing a reliable diagnostic tool in clinical settings for probable CAA among cognitively normal patients (Gurol et al., 2016).
  • Comparative Analysis in Alzheimer's Disease (AD) Research:

    • Florbetapir, along with other radioligands like Pittsburgh compound B, has made significant contributions to Alzheimer's disease research. Landau et al. (2013) conducted a study comparing these radioligands, finding a strong association between cortical retention ratios of both compounds in the same individuals. This highlights Florbetapir's reliability in assessing amyloid-β (Aβ) plaques, a hallmark of AD (Landau et al., 2013).
  • Amyloid-β Imaging for Alzheimer’s Diagnosis:

    • The use of Florbetapir in amyloid-β imaging is crucial for the diagnosis and clinical management of Alzheimer’s disease. Nakamura et al. (2016) discuss the benefits of knowing Aβ accumulation status in the brain, which aids in therapeutic strategy selection (Nakamura et al., 2016).
  • Characterizing Amyloid Levels in Clinical Cohorts:

    • Research by Fleisher et al. (2011) on florbetapir-PET scans in Alzheimer's disease, mild cognitive impairment, and healthy controls has confirmed the ability of Florbetapir-PET SUVRs (standard uptake value ratios) to characterize amyloid levels across these groups, providing a valuable tool for clinical and research applications (Fleisher et al., 2011).
  • Cardiac Amyloidosis Imaging:

    • Park et al. (2015) explored the specific binding of 18F-Florbetapir to myocardial light chain and transthyretin amyloid deposits in human autopsy myocardial specimens. Their study indicates Florbetapir's potential as a diagnostic tool for cardiac amyloidosis, a condition characterized by abnormal protein accumulation in the heart tissue (Park et al., 2015).

Safety And Hazards

Specific safety and hazard information for Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir is not available in the resources. For safety data, it is recommended to refer to material safety data sheets (MSDS) or other safety databases .

properties

IUPAC Name

2-[2-[2-[5-[(E)-2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]ethenyl]pyridin-2-yl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBUGPWBKWJULZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)/C=C/C3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir

CAS RN

1205550-99-7
Record name Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205550997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzene sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFLOURO-(P-TOLYLSULFONYLOXY)-N-BOC-FLORBETAPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGK102X7LM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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